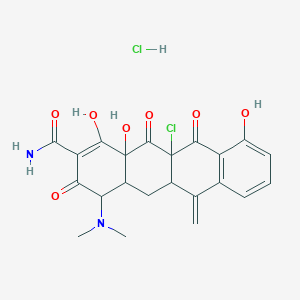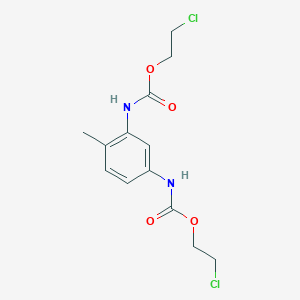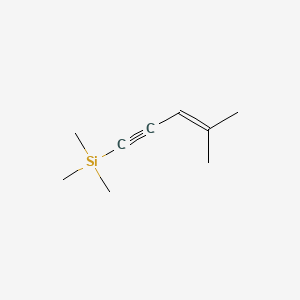
11A-chloro-4-(dimethylamino)-3,10,12a-trihydroxy-6-methylene-1,11,12-trioxo-1,4,4a,5,5a,6,11,11a,12,12a-decahydrotetracene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to confirm the identity and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or aminated derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL involves its interaction with specific molecular targets and pathways within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL include:
Pyrimidine derivatives: Known for their wide range of biological activities and therapeutic applications.
Diazine compounds: Exhibiting various pharmacological properties and used in drug development.
Uniqueness
The uniqueness of CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL lies in its complex structure and potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for further study and development .
Propriétés
Numéro CAS |
3596-32-5 |
|---|---|
Formule moléculaire |
C22H22Cl2N2O7 |
Poids moléculaire |
497.3 g/mol |
Nom IUPAC |
11a-chloro-4-(dimethylamino)-1,10,12a-trihydroxy-6-methylidene-3,11,12-trioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-8-9-5-4-6-12(26)13(9)17(28)21(23)10(8)7-11-15(25(2)3)16(27)14(19(24)30)18(29)22(11,32)20(21)31;/h4-6,10-11,15,26,29,32H,1,7H2,2-3H3,(H2,24,30);1H |
Clé InChI |
QWEBCYMHXXIRRQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1C2CC3C(=C)C4=C(C(=CC=C4)O)C(=O)C3(C(=O)C2(C(=C(C1=O)C(=O)N)O)O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)


![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)



![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
